molecular formula C7H7BrINO B12339637 2-Bromo-4-iodo-5-methoxyaniline

2-Bromo-4-iodo-5-methoxyaniline

Cat. No.: B12339637
M. Wt: 327.94 g/mol
InChI Key: PQMQXTIOEMMOMJ-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-5-methoxyaniline is a halogenated aniline derivative with substituents at the 2-, 4-, and 5-positions of the aromatic ring. The compound features bromine (Br) at position 2, iodine (I) at position 4, and a methoxy group (-OCH₃) at position 3. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical intermediates, agrochemical synthesis, and cross-coupling reactions.

Properties

Molecular Formula

C7H7BrINO

Molecular Weight

327.94 g/mol

IUPAC Name

2-bromo-4-iodo-5-methoxyaniline

InChI

InChI=1S/C7H7BrINO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3

InChI Key

PQMQXTIOEMMOMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-iodo-5-methoxyaniline typically involves multi-step reactions starting from aniline or its derivatives. One common method includes:

    Nitration: Aniline is first nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Halogenation: The amino group is subjected to bromination and iodination under controlled conditions to introduce the bromine and iodine atoms.

    Methoxylation: Finally, a methoxy group is introduced via a methoxylation reaction.

Industrial Production Methods

In industrial settings, the production of 2-Bromo-4-iodo-5-methoxyaniline may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-purity reagents, and catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-iodo-5-methoxyaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Bromo-4-iodo-5-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-4-iodo-5-methoxyaniline exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or interacting with specific amino acid residues.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Substituents (Positions) Purity Price (per gram) Key Properties/Notes
2-Bromo-4-iodo-5-methoxyaniline Not provided 2-Br, 4-I, 5-OCH₃ ? ? Target compound; iodine enhances cross-coupling potential.
2-Bromo-4-(tert-butyl)-5-methoxyaniline 1257834-30-2 2-Br, 4-t-Bu, 5-OCH₃ 95% ? Bulky tert-butyl group increases steric hindrance, reducing reactivity in coupling reactions .
5-Bromo-2-methoxyaniline 6358-77-6 5-Br, 2-OCH₃ ? ¥2,300 (1g) Lower molecular weight; methoxy at position 2 alters electronic effects .
4-Bromo-5-chloro-2-iodoaniline 1426566-90-6 4-Br, 5-Cl, 2-I ? ? Triple halogenation increases electrophilicity; chlorine withdraws electrons, enhancing SNAr reactivity .

Physicochemical and Reactivity Differences

  • Halogen vs. Alkyl Substituents: The tert-butyl group in 2-Bromo-4-(tert-butyl)-5-methoxyaniline (CAS 1257834-30-2) introduces steric bulk, which may hinder access to the aromatic ring in catalytic reactions compared to the iodine substituent in the target compound .
  • Methoxy Position and Electronic Effects :

    • 5-Bromo-2-methoxyaniline (CAS 6358-77-6) places methoxy at position 2, creating an ortho relationship with the NH₂ group. This may increase acidity of the NH₂ proton compared to the target compound’s para-substituted methoxy group .
  • Halogen Diversity: 4-Bromo-5-chloro-2-iodoaniline (CAS 1426566-90-6) combines three halogens, with chlorine’s electron-withdrawing nature activating the ring for nucleophilic substitution.

Biological Activity

2-Bromo-4-iodo-5-methoxyaniline is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

The molecular formula for 2-Bromo-4-iodo-5-methoxyaniline is C14H12BrINC_{14}H_{12}BrIN, with a molecular weight of approximately 360.06 g/mol. It is characterized by the presence of bromine and iodine substituents on the aromatic ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₂BrIN
Molecular Weight360.06 g/mol
Density1.3 g/cm³
Melting Point148-150 °C
Boiling Point435.8 °C

Mechanisms of Biological Activity

Research indicates that 2-Bromo-4-iodo-5-methoxyaniline exhibits inhibitory effects on certain cytochrome P450 enzymes, which are crucial for drug metabolism and the activation of prodrugs. This inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially enhancing therapeutic effects or increasing toxicity.

Antiproliferative Activity

In vitro studies have demonstrated that this compound possesses antiproliferative properties against various cancer cell lines. For example, it has shown significant activity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines, with IC50 values in the low micromolar range:

Cell LineIC50 (µM)
MCF-73.1
HCT1162.2

These findings suggest that 2-Bromo-4-iodo-5-methoxyaniline could be further investigated as a potential anti-cancer agent.

Case Studies

  • Study on Cytochrome P450 Inhibition : A study published in the Journal of Medicinal Chemistry assessed the inhibitory effects of various halogenated anilines on cytochrome P450 enzymes. The results indicated that 2-Bromo-4-iodo-5-methoxyaniline effectively inhibited CYP1A2 and CYP3A4 enzymes, which are involved in the metabolism of many clinically relevant drugs.
  • Antimicrobial Activity : Another research article evaluated the antimicrobial properties of substituted anilines, including 2-Bromo-4-iodo-5-methoxyaniline. The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 16 µM .

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